molecular formula C11H21Cl2N3O B2716679 (1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-2-yl)methanol dihydrochloride CAS No. 2034428-17-4

(1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-2-yl)methanol dihydrochloride

Cat. No.: B2716679
CAS No.: 2034428-17-4
M. Wt: 282.21
InChI Key: ZQLMRQKABJXBTB-UHFFFAOYSA-N
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Description

(1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-2-yl)methanol dihydrochloride is a chemical compound that features a pyrazole ring substituted with two methyl groups and a piperidine ring attached to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-2-yl)methanol dihydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution with Methyl Groups: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction where the pyrazole derivative reacts with piperidine in the presence of a suitable solvent like ethanol.

    Formation of the Methanol Group: The final step involves the reduction of a carbonyl group to a methanol group using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-2-yl)methanol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a methanol group using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine ring can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of the original methanol derivative.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-2-yl)methanol dihydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The pyrazole ring is known for its biological activity, and the piperidine ring can enhance the compound’s binding affinity to biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-2-yl)methanol dihydrochloride involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s solubility and bioavailability, facilitating its transport to the target site.

Comparison with Similar Compounds

Similar Compounds

    (1,3-dimethyl-1H-pyrazol-5-yl)(piperidin-2-yl)methanol: Similar structure but different substitution pattern on the pyrazole ring.

    (1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-3-yl)methanol: Similar structure but different substitution pattern on the piperidine ring.

Uniqueness

(1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-2-yl)methanol dihydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both pyrazole and piperidine rings in a single molecule provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

IUPAC Name

(1,5-dimethylpyrazol-3-yl)-piperidin-2-ylmethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O.2ClH/c1-8-7-10(13-14(8)2)11(15)9-5-3-4-6-12-9;;/h7,9,11-12,15H,3-6H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLMRQKABJXBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(C2CCCCN2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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